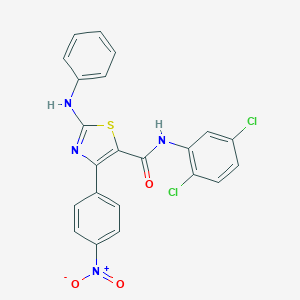

![molecular formula C16H11BrN4O2S2 B381479 2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole CAS No. 328016-87-1](/img/structure/B381479.png)

2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole” is a chemical compound . It contains an imidazo[1,2-a]pyridine moiety, which is an important fused bicyclic heterocycle recognized for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It’s also reasonably fast, very clean, high yielding, and involves a simple workup .

Scientific Research Applications

Synthesis and Reactivity

Compounds with structures similar to the specified chemical are often studied for their synthetic pathways and chemical reactivities. For instance, research on the synthesis and reactions of heterocyclic compounds, including those containing imidazo[1,2-a]pyridine, thiazole, and nitrobenzo moieties, has been explored to understand their formation and potential for creating novel derivatives. These studies can pave the way for the development of new compounds with enhanced properties for various applications, including materials science and drug discovery (Abdelhamid et al., 2006).

Biological Activities

The structural features present in the specified compound are often associated with significant biological activities. Research into compounds with similar structures has shown potential immunosuppressive, immunostimulatory, and cytotoxic effects, making them of interest in the development of new therapeutic agents. For example, derivatives of 6-bromo-3-methylthiazolo[3,2-a]benzimidazole have shown potent immunosuppressive and cytotoxic activities against various cancer cell lines, highlighting the therapeutic potential of these compounds (Abdel‐Aziz et al., 2011).

Antibacterial Activity

The search for new antibacterial agents is a critical area of scientific research, especially in the face of rising antibiotic resistance. Compounds containing imidazo[1,2-a]pyridine and thiazole moieties have been synthesized and tested for their antibacterial efficacy. Although not all compounds show significant activity, the exploration of these structures contributes to understanding the structural requirements for antibacterial properties and the potential development of new antibiotics (Althagafi & Abdel‐Latif, 2021).

Antimicrobial Activities

The antimicrobial potential of novel heterocyclic compounds is a burgeoning field of research. For instance, 1,2,4-triazoles derived from isonicotinic acid hydrazide, which shares a similar heterocyclic foundation with the specified compound, have shown promising antimicrobial activities. This research underscores the importance of such structures in the quest for new antimicrobial agents, which could lead to effective treatments for a variety of bacterial and fungal infections (Bayrak et al., 2009).

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry, especially as antituberculosis agents . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine derivatives are being critically reviewed for their potential . This suggests that there is a promising future for the development and application of these compounds.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives, which are structurally similar to this compound, have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Mode of Action

It is known that the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the formation of 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium tribromide . This reaction involves the substitution of a hydrogen atom at the C-3 carbon atom .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . This suggests that these compounds may interact with metal ions in biological systems, potentially affecting related biochemical pathways.

Result of Action

3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a related compound, has shown antimicrobial properties against staphylococcus aureus . This suggests that the compound may have similar antimicrobial effects.

Properties

IUPAC Name |

2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-nitro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN4O2S2/c1-9-3-2-4-14-18-12(15(17)20(9)14)8-24-16-19-11-7-10(21(22)23)5-6-13(11)25-16/h2-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUHLCFJOXRFCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=C(N12)Br)CSC3=NC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381396.png)

![ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381398.png)

![1,3-Dimethyl 5-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}amino)benzene-1,3-dicarboxylate](/img/structure/B381399.png)

![Ethyl 2-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B381401.png)

![4-(4-Tert-butylphenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381403.png)

![3-[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)hydrazo]-2-indolone](/img/structure/B381404.png)

![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B381405.png)

![ethyl 2-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B381407.png)

![N-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]urea](/img/structure/B381408.png)

![5-(4-Chlorophenyl)-4-(3,4-dimethylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B381412.png)

![5-(4-Chlorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B381416.png)

![4-(2-Methylquinolin-8-yl)oxy-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B381417.png)

![1-{4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B381418.png)